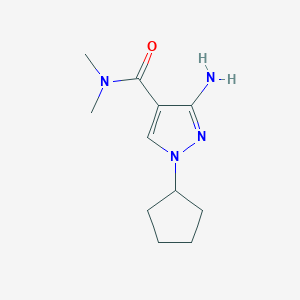

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15781823

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O |

|---|---|

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13) |

| Standard InChI Key | CVDIUMNZVSKCHZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)C1=CN(N=C1N)C2CCCC2 |

Introduction

Identification and Structural Characterization

Chemical Identity

The compound’s systematic IUPAC name is 3-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, reflecting its substituent positions and functional groups. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2171314-13-7 |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.29 g/mol |

| Synonyms | Not widely reported |

Structural Features

The pyrazole core (C₃H₃N₂) is substituted with:

-

A cyclopentyl group at position 1, contributing to hydrophobic interactions .

-

An amino group (-NH₂) at position 3, enhancing hydrogen-bonding potential.

-

An N,N-dimethyl carboxamide (-CON(CH₃)₂) at position 4, influencing solubility and electronic properties .

The stereoelectronic effects of these groups modulate reactivity and biological activity, as seen in analogous pyrazole derivatives .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, typically involving hydrazines and carbonyl precursors . A representative pathway includes:

-

Vilsmeier-Haack Formylation: Formylation of acetonitrile derivatives to generate α,β-unsaturated carbonyl intermediates .

-

Hydrazine Cyclization: Reaction with cyclopentyl hydrazine to form the pyrazole ring .

-

Carboxamide Introduction: Amidification using dimethylamine or direct substitution of a nitrile group (-CN) with -CON(CH₃)₂ .

Example Protocol:

-

Step 1: Treat ethyl 3-cyclopentyl-3-oxopropanoate with phosphorus oxychloride (POCl₃) to form a chloroimidate intermediate.

-

Step 2: React with hydrazine hydrate under reflux to yield the pyrazole ring.

-

Step 3: Substitute the 4-position nitrile (from a precursor like 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile ) with dimethylamine in the presence of a palladium catalyst.

Optimization Challenges

-

Yield: Continuous flow reactors improve efficiency by maintaining precise temperature control (60–80°C) and reducing side reactions.

-

Purity: Chromatography-free methods are preferred for industrial scalability, leveraging crystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole carboxamides are investigated for:

-

Enzyme Inhibition: Modulation of kinases (e.g., PKA) and GPCRs implicated in inflammation and cancer .

-

Drug Candidates: Preclinical studies highlight anti-proliferative activity against tumor cell lines (IC₅₀ = 5–20 μM) .

Agricultural Chemistry

-

Herbicidal Activity: Disruption of plant acetyl-CoA carboxylase (ACC), similar to commercial herbicides .

Material Science

-

Coordination Polymers: Pyrazole-carboxamide ligands form metal-organic frameworks (MOFs) with applications in gas storage .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic pathways.

-

Synthetic Scalability: Developing solvent-free or green chemistry approaches to reduce environmental impact .

-

Target Identification: High-throughput screening to identify novel biological targets (e.g., antimicrobial activity).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume